Cas no 1805099-04-0 (Methyl 2-bromo-4-cyano-5-hydroxybenzoate)

Methyl 2-bromo-4-cyano-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-4-cyano-5-hydroxybenzoate
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- Inchi: 1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3,12H,1H3
- InChI Key: YVYKXJINVXAKQA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=C(C=C1C(=O)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Topological Polar Surface Area: 70.3
Methyl 2-bromo-4-cyano-5-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009184-250mg |
Methyl 2-bromo-4-cyano-5-hydroxybenzoate |
1805099-04-0 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
Alichem | A015009184-500mg |
Methyl 2-bromo-4-cyano-5-hydroxybenzoate |
1805099-04-0 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
Alichem | A015009184-1g |
Methyl 2-bromo-4-cyano-5-hydroxybenzoate |
1805099-04-0 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
Methyl 2-bromo-4-cyano-5-hydroxybenzoate Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on Methyl 2-bromo-4-cyano-5-hydroxybenzoate
Methyl 2-bromo-4-cyano-5-hydroxybenzoate (CAS No. 1805099-04-0): A Comprehensive Overview in Modern Chemical Research
Methyl 2-bromo-4-cyano-5-hydroxybenzoate, identified by its CAS number 1805099-04-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a benzoate backbone with substituents including a bromine atom, a cyano group, and a hydroxyl group, has garnered attention due to its versatile structural properties and potential applications in various scientific domains.
The structural configuration of Methyl 2-bromo-4-cyano-5-hydroxybenzoate makes it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in the development of complex molecular architectures. Additionally, the cyano group can participate in nucleophilic addition reactions, enabling the formation of new carbon-carbon bonds essential for constructing more intricate chemical entities.
Recent studies have highlighted the utility of this compound in the synthesis of bioactive molecules. The benzoate moiety is a common structural motif found in numerous pharmaceuticals, contributing to their binding affinity and metabolic stability. Researchers have leveraged Methyl 2-bromo-4-cyano-5-hydroxybenzoate as a precursor in the development of novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, making them candidates for anti-inflammatory drug discovery.
The hydroxyl group in Methyl 2-bromo-4-cyano-5-hydroxybenzoate introduces polarity to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This property has been exploited in designing prodrugs and drug delivery systems where solubility and bioavailability are critical factors. Furthermore, the hydroxyl group can undergo etherification or esterification reactions, expanding its synthetic utility and allowing for the creation of diverse derivatives with tailored properties.
In the realm of materials science, Methyl 2-bromo-4-cyano-5-hydroxybenzoate has been investigated for its potential applications in organic electronics. The conjugated system inherent to the benzoate structure can contribute to electron transport properties, making it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Ongoing research aims to optimize its performance by modifying its electronic properties through further functionalization strategies.
The cyano group in Methyl 2-bromo-4-cyano-5-hydroxybenzoate also plays a crucial role in its reactivity towards various chemical transformations. It can be reduced to an amine or converted into a carboxylic acid via hydrolysis, providing multiple pathways for synthetic diversification. These transformations have been utilized in constructing complex molecules with potential applications in agrochemicals and specialty chemicals.
From an environmental chemistry perspective, understanding the behavior of Methyl 2-bromo-4-cyano-5-hydroxybenzoate is essential for assessing its impact on ecosystems. Studies have begun to explore its degradation pathways and persistence in natural environments. By elucidating these processes, researchers can develop strategies to minimize environmental footprint while maximizing its utility in industrial applications.
The pharmaceutical industry has shown particular interest in Methyl 2-bromo-4-cyano-5-hydroxybenzoate due to its potential as a building block for drug discovery. Its structural features allow for rapid derivatization into compounds with diverse biological activities. High-throughput screening campaigns have identified several derivatives with inhibitory effects on target enzymes and receptors associated with diseases such as cancer and neurodegeneration.
In conclusion, Methyl 2-bromo-4-cyano-5-hydroxybenzoate (CAS No. 1805099-04-0) represents a multifaceted compound with broad applications across chemical research. Its unique structural attributes enable diverse synthetic possibilities, making it indispensable in pharmaceutical development, materials science, and environmental studies. As research continues to uncover new methodologies for utilizing this compound, its significance is expected to grow further.
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